molecular formula C15H13F2NO2S B1430058 3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1443980-40-2

3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No. B1430058
M. Wt: 309.3 g/mol
InChI Key: HPNIMKFNTSWKTI-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, also referred to as DCPTA, is a heterocyclic compound1. It is used for pharmaceutical testing2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that 4-(difluoromethoxy)benzoyl chloride is a related compound3.



Molecular Structure Analysis

The molecular formula of this compound is C15H13F2NO2S1. The molecular weight is 309.3 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. However, the molecular weight is 309.3 g/mol1.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Research on compounds with structural similarities often involves complex synthetic routes to explore their potential applications in materials science or medicinal chemistry. For example, studies on the synthesis of enantiomeric derivatives and their structural determination via single-crystal X-ray diffraction highlight the intricate processes involved in creating and analyzing such compounds (Gao et al., 2015).

  • Crystal Structures and Biological Activities : The detailed analysis of crystal structures provides insights into the molecular geometry and potential interaction sites for biological activity. Preliminary bioassays indicated that specific enantiomers exhibit higher antitumor activity, demonstrating the importance of stereochemistry in biological applications (Gao et al., 2015).

Potential Applications

  • Organic Ligands and Polymers : Research into the reactions of similar compounds with various nucleophiles has led to the development of organic ligands and polymers. These compounds have applications in designing new materials with specific electronic or optical properties, such as electrochemically active films for electronic devices (H. Kabirifard et al., 2020; Lawrence C. Baldwin et al., 2008).

  • Allosteric Modulators : Studies on derivatives acting as allosteric modulators of receptors indicate the potential for these compounds in developing new therapeutic agents. The modulation of receptor activity through allosteric sites offers a targeted approach for drug development, reducing side effects associated with traditional agonists or antagonists (L. Aurelio et al., 2011).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results.


Future Directions

The future directions or potential applications of this compound are not specified in the search results.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[4-(difluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c16-15(17)20-9-6-4-8(5-7-9)13(19)12-10-2-1-3-11(10)21-14(12)18/h4-7,15H,1-3,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNIMKFNTSWKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 5
3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 6
3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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